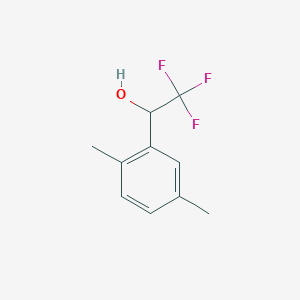

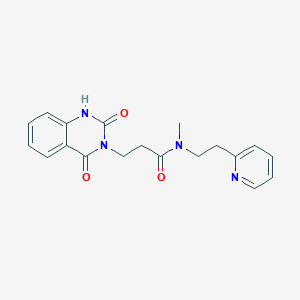

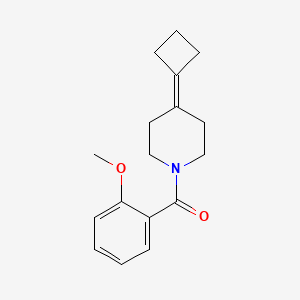

Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antimalarial Candidate Development

N-tert-Butyl isoquine (GSK369796) represents a significant advancement in antimalarial drug development. It was rationally designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This novel synthetic quinoline's development involved an optimized chemistry, delivering it in a two-step procedure from cheap and readily available materials, with preclinical studies establishing its pharmacokinetic, toxicity, and safety profiles (O’Neill et al., 2009).

Synthetic Methodologies

Innovative synthetic methods for creating 3-arylsulfonylquinoline derivatives, important as pharmaceutical drugs, have been developed. One such method involves tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, offering a straightforward route to form a C-S bond and quinoline ring in one step (Zhang et al., 2016). Another approach includes the gold-catalyzed intramolecular hydroamination of o-alkynylbenzyl carbamates, leading to chiral fluorinated isoindoline and isoquinoline derivatives, demonstrating the influence of fluorinated groups on reaction mechanisms (Fustero et al., 2013).

Quinoline and Isoquinoline Derivatives Synthesis

Pd-Catalyzed oxidative carbonylation of (2-alkynyl)benzylideneamine derivatives has been utilized for the versatile synthesis of isoquinolines and isochromenes. This methodology selectively affords isoquinoline derivatives by N-cyclization, highlighting a method for constructing complex heterocyclic structures efficiently (Gabriele et al., 2011).

Chemical Transformations

The chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate into various functionalized compounds illustrate the versatility and reactivity of similar tert-butyl substituted isoquinoline derivatives. These transformations include reactions with maleic anhydride to form specific adducts and subsequent reactions with electrophilic and nucleophilic reagents, showcasing the potential of these compounds in synthetic organic chemistry (Moskalenko & Boev, 2014).

Applications in Organic Electronics

The development of efficient guest/host fluorescent energy transfer pairs based on the naphthalimide skeleton for application in organic light-emitting diodes (OLEDs) demonstrates the application of related compounds in material science. These pairs, due to their structural similarity, exhibit high energy-transfer efficiency, significantly enhancing the performance of heavily-doped red OLEDs (Wang et al., 2014).

Propiedades

IUPAC Name |

tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5S/c1-14(2,3)20-13(17)16-8-7-11-10(9-16)5-4-6-12(11)21-22(15,18)19/h4-6H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZQTNMJBOENPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2988739.png)

![Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate](/img/structure/B2988742.png)

![Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate](/img/structure/B2988746.png)

![5-(methoxymethyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2988750.png)

![1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2988751.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2988754.png)